Cas no 83-31-8 (1,8-Naphthosultone)

1,8-Naphthosultone structure
1,8-Naphthosultone structure
Nombre del producto:1,8-Naphthosultone
Número CAS:83-31-8
MF:C10H6O3S
Megavatios:206.217841625214
MDL:MFCD00005937
CID:34285
PubChem ID:87558341

1,8-Naphthosultone Propiedades químicas y físicas

Nombre e identificación

    • 1,8-Naphthosultone
    • Naphthalene-1,8-sultone
    • Naphth[1,8-cd]-1,2-oxathiole 2,2-dioxide
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
    • 1,8-NAPHTHALENESULTONE
    • 1,8-Naphthasultone
    • 1,8-Naphthosulfone
    • 1,8-Naphthosulftone
    • 1:8 NAPHTHOSULTONE
    • 8-Naphthosultone
    • Einecs 201-468-0
    • naphthosultone
    • 8-Hydroxynaphthalene-1-sulfonic Acid Sultone
    • 1-Naphthol-8-sulfonic Acid Sultone
    • NSC 26341
    • {Naphth[1,8-cd]-1,2-oxathiole,} 2,2-dioxide
    • Naphth[1,8-cd]-1,2-oxathiole,2,2-dioxide
    • O10361
    • A864275
    • Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
    • 1,8-Naphthosultone, 98%
    • 2-oxa-3lambda6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
    • AKOS015913648
    • 83-31-8
    • 1-Naphthalenesulfonic acid, .gamma.-sultone
    • 1-Naphthol-8-sulfonic acid sultone; Naphthalene-1,8-sultone; 8-Hydroxynaphthalene-1-sulfonic acid sultone
    • N0766
    • DTXSID6058891
    • CS-W015330
    • Naphth(1,8-cd)-1,2-oxathiole, 2,2-dioxide
    • C10-H6-O3-S
    • Q-101524
    • NSC26341
    • C10H6O3S
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, .gamma.-sultone
    • Naphth[1,2-oxathiole, 2,2-dioxide
    • AS-49973
    • SCHEMBL1934534
    • naphth [1,8-cd]-1,2-oxathiole-2,2-dioxide
    • NSC-26341
    • FT-0607056
    • MFCD00005937
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide #
    • 1,8naphthalene sultone
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, γ-sultone
    • NS00038248
    • 2L3F9G2A8E
    • DTXCID1048330
    • sultones
    • 2-OXA-3??-THIATRICYCLO[6.3.1.0?,(1)(2)]DODECA-1(12),4,6,8,10-PENTAENE-3,3-DIONE
    • sultams
    • MDL: MFCD00005937
    • Renchi: 1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
    • Clave inchi: IEIADDVJUYQKAZ-UHFFFAOYSA-N
    • Sonrisas: O=S1(C2=C3C(=CC=C2)C=CC=C3O1)=O

Atributos calculados

  • Calidad precisa: 206.00400
  • Masa isotópica única: 206.004
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 0
  • Complejidad: 330
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 51.8A^2
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Pale yellow needle crystal
  • Denso: 1.6±0.1 g/cm3
  • Punto de fusión: 156.0 to 160.0 deg-C
  • Punto de ebullición: 419.5±18.0 °C at 760 mmHg
  • Punto de inflamación: 207.5±21.2 °C
  • índice de refracción: 1.729
  • PSA: 51.75000
  • Logp: 3.00170
  • Presión de vapor: 0.0±1.0 mmHg at 25°C
  • Disolución: Uncertain.

1,8-Naphthosultone Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315
  • Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 38
  • Instrucciones de Seguridad: S22-S28
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • Términos de riesgo:R38

1,8-Naphthosultone Datos Aduaneros

  • Código HS:2934991000
  • Datos Aduaneros:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,8-Naphthosultone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
N069510-2500mg
1,8-Naphthosultone
83-31-8
2500mg
$ 1400.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028892-5g
1,8-Naphthosultone
83-31-8 98%
5g
¥534 2024-05-21
Ambeed
A268894-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%
100g
$340.0 2023-06-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134449-1g
1,8-Naphthosultone
83-31-8 ≥98.0%(HPLC)
1g
¥125.90 2023-09-01
Alichem
A449038714-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 95%
100g
$306.00 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134449-5g
1,8-Naphthosultone
83-31-8 ≥98.0%(HPLC)
5g
¥214.90 2023-09-01
Ambeed
A268894-25g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%
25g
$92.0 2024-07-24
Fluorochem
092928-25g
1,8-Naphthosultone
83-31-8 95%
25g
£123.00 2022-02-28
1PlusChem
1P003E8X-5g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98% (HPLC GC)
5g
$42.00 2025-02-19
eNovation Chemicals LLC
D544033-25g
1,8-Naphthosultone
83-31-8 97%
25g
$180 2024-05-24

1,8-Naphthosultone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: SR 732 ;  24 h, 70 °C
1.2 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
2.2 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Referencia
Approaches to anthracyclines: efficient syntheses of substituted naphthylacetonitriles
Parker, Kathlyn A.; et al, Journal of Organic Chemistry, 1980, 45(6), 1149-51

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1,8-Naphthosultone Raw materials

1,8-Naphthosultone Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83-31-8)1,8-Naphthosultone
A864275
Pureza:99%
Cantidad:25g
Precio ($):156.0